4'-Hydroxy-4-methoxychalcone
Overview
Description
4’-Hydroxy-4-methoxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has the molecular formula C16H14O3 .
Synthesis Analysis
The synthesis of 4’-Hydroxy-4-methoxychalcone can be achieved through Claisen-Schmidt condensation from 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in aqueous KOH as a catalyst in ethanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-4-methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular weight of 254.281 Da .Chemical Reactions Analysis
Chalcones like 4’-Hydroxy-4-methoxychalcone are known to undergo a variety of chemical reactions. For instance, they can be hydrogenated to form dihydrochalcones . They can also undergo oxidative cyclization reactions .Physical And Chemical Properties Analysis
4’-Hydroxy-4-methoxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.9±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Photochromic Properties and Optical Memory
4'-Hydroxy-4-methoxychalcone demonstrates notable photochromic properties, making it a potential candidate for photon-mode erasable optical memory systems with nondestructive readout ability. This system shows fatigue-resistant properties, confirmed through multiple write-and-erase cycles (Horiuchi et al., 2000).
Potential Anticancer Applications
Derivatives of 4'-Hydroxy-4-methoxychalcone, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, synthesized through cyclization reactions, have shown cytotoxicity activity as potential anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017).
Applications in Chemical Actinometry
4'-Hydroxy-4-methoxychalcone has been utilized as a chemical actinometer. The quantum yields for photochemical conversion into flavylium ion vary depending on factors like UV light wavelength and solvent, highlighting its potential in photophysical studies (Matsushima et al., 1994).
Antibacterial Activity
Synthesized derivatives of 4'-Hydroxy-4-methoxychalcone have been studied for their antibacterial activity. For instance, 4-Hydroxy-2-Methylchalcone synthesized from meta-cresol has shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus (Ismiyarto et al., 2018).
Excited State Dynamics and Solvent Polarity Effects
The excited-state properties of derivatives of 4'-Hydroxy-4-methoxychalcone, such as DEAHC, have been studied in various solvents. These studies provide insights into the photophysical parameters like fluorescence quantum yields and lifetimes, which are influenced by solvent polarity (Song et al., 2018).
Inhibition of Inflammatory Responses
Certain derivatives of 4'-Hydroxy-4-methoxychalcone can inhibit lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in murine macrophage cells. This suggests potential anti-inflammatory applications (Ban et al., 2004).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of related compounds, such as 4-methoxychalcone, have provided insights into molecular interactions and packing, which are crucial for understanding their chemical behavior and potential applications (Rabinovich & Schmidt, 1970).
Antioxidant Activities
4'-Hydroxy-4-methoxychalcone and its analogues have been analyzed for their hydroxyl radical scavenging (antioxidant) effects, which are significant for understanding their potential in combating oxidative stress-related diseases (Perjési & Rozmer, 2011).
Anti-angiogenic and Anti-tumor Activities
2'-Hydroxy-4'-methoxychalcone, a related compound, exhibits both anti-angiogenic and anti-tumor activities. This includes inhibiting angiogenesis in chick embryos and mice models, suggesting its potential in cancer therapy (Lee et al., 2006).
Safety And Hazards
4’-Hydroxy-4-methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
While the specific future directions for 4’-Hydroxy-4-methoxychalcone are not mentioned in the search results, chalcones in general are being studied for their potential therapeutic applications. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further pharmacobotanical, biotechnological, and medicinal studies on the field of chalcone research are encouraged .
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVAWRRHHSOCC-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-4-methoxychalcone | |
CAS RN |
6338-81-4 | |
Record name | NSC 40922 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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